molecular formula C15H22O2 B12431693 (1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol

(1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol

Cat. No.: B12431693
M. Wt: 234.33 g/mol
InChI Key: RKVZRTDMSVXBGL-AMFBXLIHSA-N
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Description

(1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol is a complex organic compound with a unique stereochemistry This compound is characterized by its tetrahydronaphthalene core, which is substituted with methyl and propan-2-yl groups, as well as two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol typically involves multiple steps, starting from simpler precursors. One common approach is the Diels-Alder reaction, which forms the tetrahydronaphthalene core. Subsequent steps involve the introduction of the methyl and propan-2-yl groups, as well as the hydroxyl groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the substituents.

    Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions such as controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alkanes or altered hydrocarbons.

Scientific Research Applications

(1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol shares similarities with other tetrahydronaphthalene derivatives, such as:
    • (1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-dione
    • (1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol

InChI

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3/t9-,14+,15-/m0/s1

InChI Key

RKVZRTDMSVXBGL-AMFBXLIHSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](C2=C1C=C(C(=C2)C)O)C(C)C)O

Canonical SMILES

CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O

Origin of Product

United States

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